Cas no 2364585-01-1 (5-(2,6-Dichloro-4-methylphenyl)oxazole)

5-(2,6-Dichloro-4-methylphenyl)oxazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(2,6-dichloro-4-methylphenyl)oxazole
- 5-(2,6-Dichloro-4-methylphenyl)oxazole
-
- MDL: MFCD32631859
- Inchi: 1S/C10H7Cl2NO/c1-6-2-7(11)10(8(12)3-6)9-4-13-5-14-9/h2-5H,1H3
- InChI Key: RFKFPQULHHVYHJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)C=C(C=1C1=CN=CO1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 191
- Topological Polar Surface Area: 26
- XLogP3: 3.6
5-(2,6-Dichloro-4-methylphenyl)oxazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB559751-500mg |
5-(2,6-dichloro-4-methylphenyl)oxazole; . |
2364585-01-1 | 500mg |
€616.00 | 2025-02-16 | ||
abcr | AB559751-250mg |
5-(2,6-dichloro-4-methylphenyl)oxazole; . |
2364585-01-1 | 250mg |
€447.00 | 2025-02-16 | ||
abcr | AB559751-250 mg |
5-(2,6-dichloro-4-methylphenyl)oxazole; . |
2364585-01-1 | 250MG |
€442.70 | 2023-07-11 | ||
abcr | AB559751-500 mg |
5-(2,6-dichloro-4-methylphenyl)oxazole; . |
2364585-01-1 | 500MG |
€752.80 | 2023-07-11 | ||
abcr | AB559751-1g |
5-(2,6-dichloro-4-methylphenyl)oxazole; . |
2364585-01-1 | 1g |
€840.10 | 2025-02-16 | ||
Aaron | AR021QO2-500mg |
5-(2,6-Dichloro-4-methylphenyl)oxazole |
2364585-01-1 | 95% | 500mg |
$706.00 | 2025-02-17 | |
abcr | AB559751-1 g |
5-(2,6-dichloro-4-methylphenyl)oxazole; . |
2364585-01-1 | 1g |
€1,034.20 | 2023-07-11 | ||
Aaron | AR021QO2-250mg |
5-(2,6-Dichloro-4-methylphenyl)oxazole |
2364585-01-1 | 95% | 250mg |
$621.00 | 2025-02-17 |
5-(2,6-Dichloro-4-methylphenyl)oxazole Related Literature
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
Additional information on 5-(2,6-Dichloro-4-methylphenyl)oxazole
Introduction to 5-(2,6-Dichloro-4-methylphenyl)oxazole (CAS No. 2364585-01-1)
5-(2,6-Dichloro-4-methylphenyl)oxazole, identified by its Chemical Abstracts Service (CAS) number 2364585-01-1, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic aromatic molecule has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both chloro and methyl substituents on the phenyl ring, combined with the oxazole core, imparts distinct electronic and steric characteristics that make it a valuable scaffold for drug discovery.
The compound's structure consists of an oxazole ring fused with a phenyl group that is substituted at the 2-position and 6-position with chlorine atoms, and at the 4-position with a methyl group. This specific arrangement enhances its reactivity and binding affinity, making it a promising candidate for further exploration in the development of novel therapeutic agents. The oxazole moiety is particularly interesting as it is known to exhibit bioactivity in various biological systems, including antimicrobial, antiviral, and anticancer properties.
In recent years, there has been a surge in research focused on developing new oxazole derivatives as pharmacological tools. The combination of electron-withdrawing chloro groups and electron-donating methyl groups on the phenyl ring creates a balanced system that can interact effectively with biological targets. This balance is crucial for achieving high selectivity and efficacy in drug design.
One of the most compelling aspects of 5-(2,6-Dichloro-4-methylphenyl)oxazole is its potential as a kinase inhibitor. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The oxazole ring in this compound provides a suitable platform for designing such inhibitors due to its ability to form hydrogen bonds and hydrophobic interactions with target proteins.
Recent studies have demonstrated the effectiveness of oxazole derivatives in inhibiting various kinases. For instance, derivatives of oxazole have been shown to inhibit tyrosine kinases, which are overactive in many cancers. The chloro and methyl substituents on the phenyl ring enhance the binding affinity of these compounds to their target enzymes, leading to potent inhibitory effects. This has opened up new avenues for developing targeted therapies against cancer and other kinase-related diseases.
The synthesis of 5-(2,6-Dichloro-4-methylphenyl)oxazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically starts with the preparation of the oxazole core through cyclization reactions, followed by functionalization at the phenyl ring using chlorination and methylation techniques. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to improve the efficiency and selectivity of these transformations.
The pharmacological profile of this compound has been extensively studied in vitro using various bioassays. These studies have revealed its potential as an antimicrobial agent, particularly against Gram-negative bacteria. The presence of multiple halogen atoms on the phenyl ring enhances its ability to disrupt bacterial cell membranes, leading to increased permeability and cell death. This makes 5-(2,6-Dichloro-4-methylphenyl)oxazole a promising candidate for developing new antibiotics to combat drug-resistant bacterial infections.
In addition to its antimicrobial properties, this compound has also shown promise in treating inflammatory diseases. Oxazole derivatives have been found to modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. The structural features of 5-(2,6-Dichloro-4-methylphenyl)oxazole allow it to interact with these enzymes effectively, thereby reducing inflammation and alleviating symptoms associated with chronic inflammatory conditions.
The development of new drug candidates often involves extensive computational modeling and molecular dynamics simulations to predict their binding interactions with biological targets. These studies have been instrumental in understanding how 5-(2,6-Dichloro-4-methylphenyl)oxazole interacts with its target proteins at the molecular level. By analyzing these interactions, researchers can optimize the structure of the compound to enhance its potency and selectivity.
The safety profile of 5-(2,6-Dichloro-4-methylphenyl)oxazole is another critical aspect that has been thoroughly evaluated through preclinical studies. These studies have assessed its toxicity, pharmacokinetics, and potential side effects. The results indicate that the compound is well-tolerated at therapeutic doses but may exhibit some degree of hepatotoxicity at higher concentrations. This information is crucial for guiding future clinical trials and ensuring patient safety.
The future prospects for this compound are promising, with ongoing research aimed at further optimizing its pharmacological properties. One area of focus is improving its solubility and bioavailability through structural modifications. Additionally, efforts are underway to explore its potential use in combination therapies alongside existing treatments for enhanced efficacy.
In conclusion, 5-(2,6-Dichloro-4-methylphenyl)oxazole (CAS No. 2364585-01-1) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. With continued research and development, this compound holds promise for improving patient outcomes in multiple therapeutic areas.
2364585-01-1 (5-(2,6-Dichloro-4-methylphenyl)oxazole) Related Products
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
